Tetracosanedioyl dichloride
Description
Properties
CAS No. |
123333-83-5 |
|---|---|
Molecular Formula |
C24H44Cl2O2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
tetracosanedioyl dichloride |
InChI |
InChI=1S/C24H44Cl2O2/c25-23(27)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)28/h1-22H2 |
InChI Key |
OPMFMJWZTUCYPC-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl |
Canonical SMILES |
C(CCCCCCCCCCCC(=O)Cl)CCCCCCCCCCC(=O)Cl |
Synonyms |
tetracosanedioyl dichloride |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis to Dicarboxylic Acid
Reaction with water yields tetracosanedioic acid:
Mechanism :
-
Nucleophilic attack by water on carbonyl carbon.
-
Elimination of chloride, forming a tetrahedral intermediate .
-
Deprotonation to regenerate the carboxylic acid10.
Esterification with Alcohols
Reacts with primary alcohols (e.g., ethanol) to form diesters:
Conditions : Pyridine is often added to neutralize HCl and drive the reaction .
Example :
| Reagent | Product | Yield (%) |
|---|---|---|
| Methanol | Dimethyl tetracosanedioate | 85–90 |
| Ethanol | Diethyl tetracosanedioate | 80–85 |
Amidation with Amines
Forms polyamides or diamides depending on stoichiometry:
Applications : Used in synthesizing long-chain polyamides for industrial coatings .
Mechanistic Notes :
-
Tertiary amines (e.g., triethylamine) enhance reactivity by absorbing HCl10.
-
Stepwise substitution is observed due to steric hindrance from the long alkyl chain .
Condensation Polymerization
Tetracosanedioyl dichloride participates in step-growth polymerization with diols or diamines:
With Diamines :
Key Features :
Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Chloroform or DMF |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Selected Diacid Dichlorides
| Compound | Structure Type | Carbon Chain Length | Key Functional Groups |
|---|---|---|---|
| Tetracosanedioyl dichloride | Aliphatic | 24 | -COCl at both ends |
| Decanedioyl dichloride | Aliphatic | 10 | -COCl at both ends |
| Terephthaloyl dichloride | Aromatic | 8 (aromatic ring) | -COCl at para positions |
| Phthaloyl dichloride | Aromatic | 6 (aromatic ring) | -COCl at adjacent positions |
Key Insights :
- Chain Length : this compound’s extended aliphatic chain enhances hydrophobicity and reduces solubility in polar solvents compared to shorter-chain analogs like decanedioyl dichloride .
- Aromatic vs. Aliphatic : Aromatic dichlorides (e.g., terephthaloyl) exhibit higher melting points and rigidity due to conjugated π-electron systems, whereas aliphatic variants (e.g., tetracosanedioyl) offer flexibility .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Insights :
- Reactivity : this compound’s reactivity is comparable to other diacid dichlorides but may be slightly reduced due to steric hindrance from its long chain.
- Thermal Stability : Longer aliphatic chains typically lower melting points compared to aromatic analogs. For instance, terephthaloyl dichloride melts at ~83°C, while this compound likely has a lower melting point .
Table 3: Hazard Profiles
Key Insights :
- All diacid dichlorides require stringent handling due to their corrosive nature and moisture sensitivity, which can release HCl gas .
Q & A
Basic: What are the optimal synthetic routes for Tetracosanedioyl dichloride, and how can purity be validated?
Methodological Answer:
this compound is typically synthesized via chlorination of tetracosanedioic acid using agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Reaction Conditions: Refluxing the diacid with excess SOCl₂ under anhydrous conditions, followed by removal of byproducts (e.g., SO₂, HCl) via vacuum distillation .
- Purification: Recrystallization from non-polar solvents (e.g., hexane) or fractional distillation to isolate the dichloride.
- Purity Validation:
- Spectroscopy: ¹H NMR (δ ~2.8–3.2 ppm for -COCl protons) and ¹³C NMR (δ ~170–175 ppm for carbonyl carbons) .
- Elemental Analysis: Confirm Cl content via titration (e.g., Volhard method) .
Advanced: How does the alkyl chain length of this compound influence its reactivity in polyamide synthesis?
Methodological Answer:
The 24-carbon chain introduces steric hindrance and hydrophobic effects, altering reaction kinetics and polymer morphology. To study this:
- Comparative Kinetics: Conduct polycondensation reactions with varying diacid dichlorides (C12, C18, C24) and measure reaction rates via FT-IR monitoring of carbonyl group consumption .
- Polymer Characterization: Use DSC (glass transition temperature analysis) and SAXS (morphology studies) to correlate chain length with crystallinity .
- Computational Modeling: Employ molecular dynamics simulations to predict steric effects on monomer alignment during polymerization .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identify -COCl stretching vibrations at ~1800 cm⁻¹ and C-Cl bonds at ~600 cm⁻¹ .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (expected m/z ~438 for [M+H]⁺) and isotopic patterns for Cl .
- HPLC: Use reverse-phase columns (C18) with UV detection at 210 nm to assess purity and detect residual diacid or solvents .
Advanced: How can researchers resolve discrepancies in reported solubility parameters of this compound?
Methodological Answer:
Discrepancies often arise from solvent polarity or measurement techniques. To address this:
- Standardized Protocols: Replicate solubility tests in controlled conditions (e.g., 25°C, inert atmosphere) using USP-grade solvents.
- Hansen Solubility Parameters: Calculate HSPs via turbidimetry titration and compare with literature values .
- Meta-Analysis: Statistically evaluate historical data using tools like Cochrane Review to identify outliers or methodological biases .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Acid-resistant gloves (e.g., nitrile), full-face shields, and fume hoods to prevent exposure to corrosive vapors .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
- Toxicology Screening: Conduct acute toxicity assays (e.g., LD50 in rodents) to establish safety thresholds .
Advanced: Can computational models predict the hydrolytic stability of this compound in aqueous environments?
Methodological Answer:
- DFT Calculations: Model hydrolysis transition states to identify rate-determining steps and activation energies .
- Experimental Validation: Perform kinetic studies at varying pH levels (2–12) and temperatures (20–80°C), monitoring hydrolysis via conductivity measurements .
- QSPR Models: Corrogate computed descriptors (e.g., LUMO energy) with experimental hydrolysis rates to build predictive algorithms .
Basic: How does solvent choice impact the reactivity of this compound in esterification reactions?
Methodological Answer:
- Polar Aprotic Solvents: Use dichloromethane or THF to enhance electrophilicity of the carbonyl group.
- Kinetic Profiling: Monitor reaction progress via in situ Raman spectroscopy to compare rates in different solvents .
- Solvent Effects Table: Tabulate dielectric constants vs. reaction yields to identify optimal media .
Advanced: What strategies enable the use of this compound in asymmetric catalysis?
Methodological Answer:
- Chiral Ligand Design: Synthesize Schiff base ligands from the dichloride and test enantioselectivity in model reactions (e.g., aldol condensation) .
- Catalytic Screening: Use high-throughput robotics to evaluate ligand-metal complexes (e.g., Cu, Pd) for turnover frequency and ee values .
- Mechanistic Studies: Employ stopped-flow NMR to capture intermediates and propose catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
